![molecular formula C8H4BrNO3 B2458765 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 77603-45-3](/img/structure/B2458765.png)
5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . It is a brominated derivative of benzo[d][1,3]oxazine-2,4-dione and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes nucleophilic substitution due to the electron-deficient aromatic ring system. Common nucleophiles include amines, alkoxides, and thiols.
Mechanistic Insight : The electron-withdrawing oxazine-dione system activates the aromatic ring, facilitating bromine displacement. Steric hindrance at position 5 affects reaction rates .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Key Observation : The dione moiety stabilizes transition states during coupling, enhancing regioselectivity .
Ring-Opening Reactions
The oxazine ring undergoes hydrolysis or aminolysis under acidic or basic conditions, yielding anthranilic acid derivatives.
Notable Feature : Ring-opening products retain the bromine atom, enabling further functionalization .
Cycloaddition and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles.
Mechanistic Pathway : The dione moiety acts as an electrophilic site, facilitating nucleophilic attack and subsequent cyclization .
Reductive Dehalogenation
The bromine atom can be removed under reducing conditions to yield unsubstituted derivatives.
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂, Pd/C (10%) | EtOH, 50°C, 6 h | 1H-Benzo[d] oxazine-2,4-dione | 90% | |
Zn, NH₄Cl | THF/H₂O, 25°C, 3 h | 1H-Benzo[d] oxazine-2,4-dione | 82% |
Significance : This reaction provides access to the parent oxazine-dione scaffold for further modifications .
Biological Activity and Derivatives
Derivatives of 5-bromo-1H-benzo[d] oxazine-2,4-dione exhibit notable bioactivity:
Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
5-Azido analog | Antibacterial (E. coli) | 12.5 µM | |
5-Piperidino analog | Anticancer (MCF-7 cells) | 8.7 µM | |
5-Phenyl analog | COX-2 inhibition | 0.45 µM |
Toxicity Profile : Derivatives show low cytotoxicity against normal human lung fibroblasts (WI38 cells), with viability >85% at 50 µM .
Scientific Research Applications
Synthesis Applications
2.1 Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as:
- Coupling Reactions : It has been utilized as a coupling partner in the synthesis of dibenzo[b,f][1,5]diazocines. The compound can react with N- and C-substituted 2-aminobenzoic acids to form substituted products through coupling reactions .
- Formation of Quinoline Derivatives : As an isatoic anhydride derivative, it plays a crucial role in synthesizing quinolone derivatives, which are important in pharmaceuticals .
Table 1: Reaction Conditions for Synthesis
Reaction Type | Conditions | Yield (%) |
---|---|---|
Coupling with 2-aminobenzoic acid | Toluene, reflux | 17 |
Quinoline synthesis | Various solvents (DMSO, THF), temperature varied | 63-94 |
Medicinal Chemistry Applications
3.1 Anticancer Activity
Research indicates that derivatives of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Studies : One study reported that a derivative of this compound showed IC values below 100 μM against HeLa cells, indicating potent anticancer activity .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC (μM) |
---|---|---|
This compound | HeLa | <100 |
N-methyl derivative | HeLa | >200 |
Case Studies
4.1 Synthesis of Dibenzo[b,f][1,5]diazocines
A notable case study involved the use of this compound in synthesizing dibenzo[b,f][1,5]diazocines. The reaction conditions included the use of SOCl in boiling toluene with various substituted amino acids. The resulting compounds demonstrated varying degrees of cytotoxicity depending on their structural modifications .
4.2 Development of New Antimalarial Agents
Another study explored the potential of compounds derived from this oxazine structure as antimalarial agents. The derivatives were tested for their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: Another brominated derivative with similar chemical properties.
1H-benzo[d][1,3]oxazine-2,4-dione: The non-brominated parent compound.
Uniqueness
5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-brominated counterpart .
Biological Activity
5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H4BrNO3 and a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 4 positions of the oxazine ring. Its unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, potentially leading to anticancer effects through the inhibition of cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as HeLa and U87. The IC50 values for these cell lines range from approximately 97.3 µM to over 200 µM, indicating selective toxicity towards cancerous cells compared to normal cells .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HeLa | 97.3 | High |
U87 | 205.7 | Moderate |
Normal (HEK293) | >1000 | Low |
- Antibacterial Activity : While initial antibacterial assays against various Gram-positive and Gram-negative bacteria showed no significant activity at concentrations up to 100 µM, further investigations are warranted to explore modified derivatives or different formulations .
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The results indicated that this compound exhibited a selective cytotoxic effect on HeLa cells with an IC50 value significantly lower than that observed for normal cell lines. This selectivity suggests potential as a chemotherapeutic agent with reduced side effects on healthy tissues.
Case Study 2: Molecular Docking Studies
Bio-computational modeling and molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicated promising interactions with enzymes involved in cancer pathways, supporting its potential role as an anticancer agent .
Future Directions
Despite the promising biological activities observed in preliminary studies, further research is essential to elucidate the full pharmacological profile of this compound:
- Mechanistic Studies : Detailed investigations into its mechanisms of action will help clarify how this compound exerts its biological effects.
- In Vivo Studies : Animal models are necessary to assess the efficacy and safety profile before considering clinical applications.
- Derivatives Exploration : The synthesis of analogs may enhance the biological activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves bromination of the parent oxazine scaffold or coupling reactions using brominated precursors. For example, cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig) can introduce the bromo group at the 5-position, as demonstrated in analogous bromo-triazine systems . Optimization includes adjusting reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to maximize yield. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm). The bromo substituent causes deshielding in adjacent protons .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.98) and purity (>95%) .
- FT-IR : Strong bands at ~1750 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-Br vibration) validate functional groups .
Q. How does the bromo substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing bromo group increases electrophilicity, making the oxazine ring susceptible to hydrolysis under basic conditions (pH > 10). Stability studies in buffered solutions (pH 3–9, 25°C) monitored via UV-Vis spectroscopy (λmax ~270 nm) show degradation <5% over 24 hours at neutral pH. Acidic conditions (pH 3) may protonate the oxazine nitrogen, enhancing stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the bromo group as a reactive site for nucleophilic aromatic substitution. Fukui indices quantify electrophilicity, guiding catalyst selection (e.g., Pd vs. Cu). Solvent effects (polar aprotic vs. nonpolar) are simulated using COSMO-RS to optimize transition-state energetics .
Q. What strategies resolve contradictory data in catalytic C-B bond activation studies using this compound?
- Methodological Answer : Contradictions in reaction yields or selectivity often arise from trace moisture or ligand decomposition. Systematic troubleshooting includes:
- Inert Atmosphere Validation : Use Schlenk techniques with O₂/H₂O levels <1 ppm (monitored via GC-TCD) .
- Ligand Screening : Compare bidentate (e.g., Xantphos) vs. monodentate ligands (PPh₃) to stabilize catalytic intermediates .
- Kinetic Analysis : Time-resolved NMR or in-situ IR tracks intermediate formation, identifying rate-limiting steps .
Q. How can the compound’s solid-state packing affect its solubility and bioavailability in drug discovery contexts?
- Methodological Answer : X-ray crystallography (single-crystal XRD) reveals intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups), which reduce solubility. Co-crystallization with co-formers (e.g., succinic acid) disrupts tight packing, improving aqueous solubility. Solubility is quantified via shake-flask method (UV-Vis at λmax) in PBS (pH 7.4) .
Q. Methodological Tables
Table 1. Optimization of Cross-Coupling Conditions
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 80–90°C | Maximizes Pd activity | |
Solvent | DMF/THF (3:1 v/v) | Balances polarity | |
Catalyst Loading | Pd(PPh₃)₄ (3 mol%) | Reduces side products | |
Reaction Time | 12–18 hours | Ensures completion |
Table 2. Stability Profile in Aqueous Media
pH | Degradation (%) at 24h | Major Degradants |
---|---|---|
3 | <2 | None detected |
7 | 4.5 | Oxazine hydrolysis |
10 | 98 | Ring-opened acid |
Properties
IUPAC Name |
5-bromo-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXVMUMHRDCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77603-45-3 | |
Record name | 6-Bromoisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.